molecular formula C25H27N3O B501556 4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide CAS No. 700860-36-2

4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide

Cat. No.: B501556
CAS No.: 700860-36-2
M. Wt: 385.5g/mol
InChI Key: DCCDWGKQOYJASI-UHFFFAOYSA-N
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Description

4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide is a chemical compound with the molecular formula C25H27N3O and a molecular weight of 385.50138 . This compound is known for its unique structure, which includes a piperazine ring substituted with benzhydryl, methyl, and phenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide typically involves the reaction of benzhydryl chloride with N-methyl-N-phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-benzhydryl-N-methyl-N-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-26(23-15-9-4-10-16-23)25(29)28-19-17-27(18-20-28)24(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-16,24H,17-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCDWGKQOYJASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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